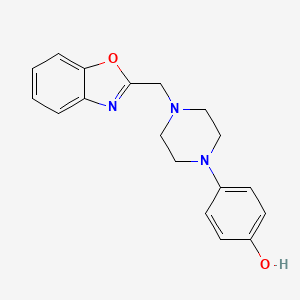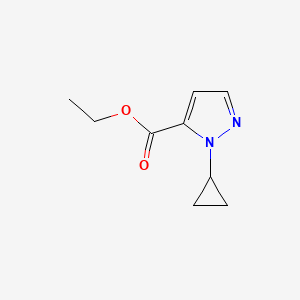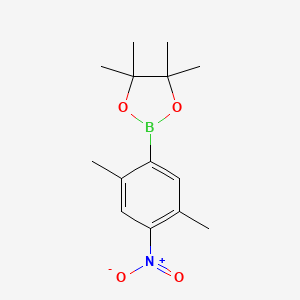
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinone core substituted with a nitro group and an amino group linked to a methylsulfanyl-pyridinyl moiety.
Métodos De Preparación
The synthesis of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 6-(methylsulfanyl)pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Amination Reaction: The nitro-pyridinyl intermediate is then subjected to an amination reaction, where an amino group is introduced at the 3-position.
Pyrimidinone Formation: The aminated pyridinyl intermediate is reacted with a suitable pyrimidinone precursor under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar compounds to 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one include:
2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound has a similar structure but with a methanesulfinyl group instead of a methylsulfanyl group.
2-{[6-(Methylsulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound features a methylsulfonyl group, which may impart different chemical and biological properties.
Propiedades
Número CAS |
77961-70-7 |
|---|---|
Fórmula molecular |
C10H9N5O3S |
Peso molecular |
279.28 g/mol |
Nombre IUPAC |
2-[(6-methylsulfanylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O3S/c1-19-8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
Clave InChI |
WSJDOBSGBNCVSA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-([1,1'-Biphenyl]-4-YL)-2,3-dibromopropanoic acid](/img/structure/B8696644.png)




![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)

![methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)



